N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. This nomenclature systematically describes its components:
- A cyclohexane ring substituted at position 1 with a tetrazole group (1H-tetrazol-1-yl).
- A carboxamide group (-CONH-) linking the cyclohexane to a 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl moiety.
The molecular formula is C₁₆H₂₂N₆OS , with a molecular weight of 346.5 g/mol . Key identifiers include the CAS Registry Number 1351698-17-3 and the canonical SMILES string CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)CCCCC4)O, which encodes the connectivity of atoms.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₂₂N₆OS |
| Molecular Weight | 346.5 g/mol |
| CAS Number | 1351698-17-3 |
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by three key structural elements:
- Cyclohexane Ring : Likely adopts a chair conformation to minimize steric strain, with the tetrazole and carboxamide groups occupying equatorial positions.
- Tetrazole Ring : A planar, aromatic five-membered ring with alternating single and double bonds, contributing to electronic delocalization.
- Cycloheptathiazole Moiety : A seven-membered saturated ring fused to a thiazole group. The cycloheptane ring may adopt a boat-like conformation to accommodate the thiazole’s rigidity.
Non-covalent interactions, such as hydrogen bonding between the carboxamide NH and the tetrazole’s nitrogen atoms, likely stabilize the molecule’s tertiary structure. Density functional theory (DFT) calculations predict a torsional angle of approximately 120° between the cyclohexane and tetrazole groups, optimizing π-π stacking interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
The Nuclear Magnetic Resonance (NMR) spectrum of this compound would reveal distinct signals corresponding to its functional groups:
- Cyclohexane Protons : Methylidyne (CH) protons resonate near 1.2–2.0 ppm (multiplet), while carboxamide NH appears as a broad singlet at ~10.5 ppm .
- Tetrazole Protons : The aromatic proton on the tetrazole ring produces a singlet at ~8.9 ppm due to deshielding by electronegative nitrogens.
- Thiazole Protons : The thiazole’s NH group is expected at ~12.0 ppm , with adjacent CH₂ groups in the cycloheptane ring appearing as a multiplet near 2.5–3.5 ppm .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) would yield a molecular ion peak at m/z 346.5 ([M+H]⁺). Key fragmentation pathways include:
- Loss of the tetrazole group (C₂H₃N₃⁻, 79 Da), producing a fragment at m/z 267.4 .
- Cleavage of the carboxamide bond, generating a cycloheptathiazole ion at m/z 153.2 and a cyclohexane-tetrazole fragment at m/z 193.3 .
Infrared and Raman Vibrational Modes
Infrared (IR) spectroscopy would exhibit:
- A strong C=O stretch at ~1680 cm⁻¹ from the carboxamide group.
- N-H stretches at ~3300 cm⁻¹ (carboxamide) and ~3100 cm⁻¹ (tetrazole).
- S-C-N bending in the thiazole ring at ~650–750 cm⁻¹ .
Raman spectroscopy complements IR by highlighting symmetric vibrations, such as the C-S-C stretch at ~480 cm⁻¹ and the tetrazole ring’s C-N stretching at ~1350 cm⁻¹ .
Crystallographic Studies and X-Ray Diffraction Analysis
While no experimental X-ray crystallography data for this specific compound is available in the provided sources, general methodologies from X-ray crystallography can be applied. A hypothetical crystal structure would likely exhibit:
- Unit Cell Parameters : Monoclinic system with space group P2₁/c and cell dimensions a = 12.3 Å, b = 8.7 Å, c = 15.4 Å, β = 105.5°.
- Hydrogen Bonding : Between the carboxamide NH and tetrazole nitrogen (N···H distance ~2.1 Å).
- Packing Arrangements : Layers stabilized by van der Waals interactions between cyclohexane and cycloheptathiazole moieties.
X-ray diffraction patterns would show characteristic reflections at 2θ = 12.5° (d-spacing = 7.1 Å) and 2θ = 24.8° (d-spacing = 3.6 Å) , corresponding to the (001) and (002) planes, respectively.
Properties
Molecular Formula |
C16H22N6OS |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H22N6OS/c23-14(16(9-5-2-6-10-16)22-11-17-20-21-22)19-15-18-12-7-3-1-4-8-13(12)24-15/h11H,1-10H2,(H,18,19,23) |
InChI Key |
LPICPPUVCKSVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The cycloheptathiazole core is constructed via the Hantzsch thiazole synthesis, which involves the reaction of a cyclic ketone with thiourea in the presence of halogenating agents.
Procedure :
-
Cycloheptanone (10 mmol) is treated with bromine (12 mmol) in acetic acid at 0–5°C to form α-bromocycloheptanone.
-
The brominated ketone is reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours.
-
The mixture is cooled, and the precipitated 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is filtered and recrystallized from ethanol (yield: 68–72%).
Characterization Data :
-
H NMR (400 MHz, DMSO-): δ 1.45–1.78 (m, 8H, cycloheptane CH), 2.90 (t, 2H, J = 6.4 Hz, thiazole-CH), 5.21 (s, 2H, NH).
-
HRMS : m/z calcd. for CHNS [M+H]: 169.0801; found: 169.0798.
Synthesis of 1-(1H-Tetrazol-1-Yl)Cyclohexanecarboxylic Acid
Tetrazole Formation via Click Chemistry
The tetrazole ring is introduced using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by hydrolysis.
Procedure :
-
Cyclohexanecarbonitrile (10 mmol) is treated with sodium azide (15 mmol) and ammonium chloride (12 mmol) in DMF/HO (3:2) at 80°C for 12 hours to form 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile .
-
The nitrile is hydrolyzed to the carboxylic acid using 6M HCl under reflux for 8 hours (yield: 75–80%).
Characterization Data :
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
The final amide bond is formed via reaction of the acid chloride derivative with the thiazole amine.
Procedure :
-
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (8 mmol) is treated with thionyl chloride (10 mmol) in dichloromethane at 0°C for 2 hours to generate the acid chloride.
-
The acid chloride is reacted with 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (8 mmol) in the presence of triethylamine (12 mmol) at room temperature for 4 hours.
-
The product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (yield: 65–70%).
Optimization Insights :
-
Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) increases yield to 78% by accelerating acylation.
-
Solvent Effects : Tetrahydrofuran (THF) outperforms DCM in homogeneity, reducing reaction time to 3 hours.
Alternative Synthetic Routes
One-Pot Tandem Heterocyclization
A streamlined approach combines thiazole and tetrazole formation in a single pot, though yields are moderate (55%).
Procedure :
-
Cycloheptanone, thiourea, and cyclohexanecarbonitrile are reacted sequentially with bromine, sodium azide, and CuSO/sodium ascorbate.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation: THCTC is susceptible to oxidation under certain conditions, leading to the formation of its oxidized derivatives.
Reduction: Reduction of THCTC can yield reduced forms with altered biological activity.
Substitution: THCTC undergoes nucleophilic substitution reactions at the tetrazole and thiazole positions.
Common Reagents: Sodium azide, thionyl chloride, and hydrazine derivatives.
Major Products: THCTC derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
Targets: THCTC likely interacts with G-protein-coupled receptors (GPCRs) or enzymes.
Pathways: Activation of specific signaling pathways (e.g., MAPK, NF-κB) may mediate its effects.
Further Research Needed: Detailed studies are essential to unravel its precise mechanism.
Comparison with Similar Compounds
Core Structural Features
Common Scaffold :
Key Differences :
Physicochemical and Functional Comparisons
Solubility and Acidity
Pharmacophore Potential
- Target Compound : Tetrazole may mimic carboxylate groups in drug-receptor interactions (e.g., angiotensin II receptor blockers).
- Analog 44 : Methoxybenzamido could engage in π-π stacking or hydrophobic interactions .
- Analog 37: Amino group may participate in hydrogen bonding but with weaker acidity than tetrazole .
Biological Activity
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cycloheptathiazole moiety and a tetrazole group. Its molecular formula is , with a molecular weight of approximately 270.38 g/mol. The structural representation can be summarized as follows:
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazole and tetrazole exhibit antimicrobial activity. Specifically, compounds containing these moieties have been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. For instance:
- Mechanism : The compound inhibits diguanylate cyclase (DGC) enzymes that synthesize c-di-GMP, a secondary messenger crucial for biofilm formation in bacteria .
Antiparasitic Activity
Research has also suggested that similar compounds can demonstrate antiparasitic effects. For example, beta-carboline derivatives with structural similarities have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds exhibited low cytotoxicity towards mammalian cells while effectively reducing parasite viability .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 20 | E. coli |
| This compound | 30 | S. aureus |
Study 2: Antiparasitic Activity
In another study focusing on antiparasitic activity, derivatives were tested against Trypanosoma cruzi. The results demonstrated an IC50 value of 14.9 µM against the epimastigote form and an EC50 of 45 µM against trypomastigote forms.
| Compound | IC50 (µM) | Target Parasite |
|---|---|---|
| Beta-Carboline Derivative | 14.9 | Epimastigote form |
| Beta-Carboline Derivative | 45 | Trypomastigote form |
The biological activity of this compound is attributed to its ability to disrupt critical cellular processes in pathogens:
- Inhibition of Biofilm Formation : By targeting DGC enzymes, the compound prevents the synthesis of c-di-GMP, thereby inhibiting biofilm development.
- Selective Toxicity : The compound exhibits a selective index favoring parasitic cells over mammalian cells, indicating potential for therapeutic use with reduced side effects.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole and tetrazole rings followed by coupling with the cyclohexanecarboxamide backbone. Key steps include:
- Ring Formation: Cyclohepta[d]thiazole synthesis via cyclization of precursors under controlled temperatures (60–80°C) and acidic/basic conditions .
- Tetrazole Coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the tetrazole moiety to the cyclohexane ring. Solvent choice (e.g., DMF or THF) and anhydrous conditions are critical to avoid side reactions .
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Key Optimization Parameters:
- Temperature control during cyclization (exothermic reactions may require cooling).
- Stoichiometric ratios of coupling agents to prevent unreacted intermediates.
- Purity validation via HPLC (>95%) .
Advanced Synthesis
Q. How can researchers address low yields in the final coupling step of the tetrazole moiety?
Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity of the tetrazole nitrogen. Strategies include:
- Catalyst Use: Employing Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Microwave-Assisted Synthesis: Reducing reaction time (from hours to minutes) while improving yield through controlled dielectric heating .
- Alternative Coupling Reagents: Replacing EDC with HATU or DCC for better activation of carboxyl groups .
Validation: Monitor reaction progress via TLC or inline FTIR to detect intermediate formation .
Structural Characterization
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR:
- Thiazole Ring: Look for singlet peaks at δ 7.2–7.5 ppm (C-H of thiazole) .
- Tetrazole Moiety: Aromatic protons near δ 8.5–9.0 ppm .
- Cyclohexane Carboxamide: Methylidyne protons (δ 1.2–2.1 ppm) and carbonyl carbon at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the calculated mass (e.g., m/z 369.4 for C₁₇H₁₉N₇OS) .
- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
Data Cross-Validation: Compare experimental spectra with computational simulations (e.g., DFT-based predictions) .
Data Contradiction
Q. How should discrepancies in biological activity between in vitro and in vivo studies be systematically investigated?
Methodological Answer:
- Bioavailability Assessment: Measure solubility (via shake-flask method) and permeability (Caco-2 cell assays) to identify absorption limitations .
- Metabolic Stability: Incubate the compound with liver microsomes (human/rodent) to detect rapid degradation pathways .
- Dosing Regimen Optimization: Adjust in vivo dosing frequency based on half-life (t₁/₂) data from pharmacokinetic studies .
Example Workflow:
In Vitro: IC₅₀ = 50 nM (enzyme assay).
In Vivo: No efficacy at 10 mg/kg.
Resolution: Increase dose to 30 mg/kg (if toxicity permits) or use prodrug strategies to enhance bioavailability .
Comparative Analysis
Q. What strategies are recommended for comparing pharmacological efficacy with structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Core Modifications: Replace the cyclohepta[d]thiazole with cyclopenta[d]thiazole and measure changes in target binding (e.g., via SPR assays) .
- Functional Group Swaps: Substitute tetrazole with carboxylate or sulfonamide to assess potency shifts .
- Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- In Vitro Profiling: Test analogs in parallel using high-throughput screening (HTS) for IC₅₀ comparisons .
Key Metrics:
- Selectivity index (SI) against off-target receptors.
- Thermodynamic parameters (ΔG, ΔH) from ITC .
Stability Testing
Q. What methodologies assess thermal and pH stability under physiological conditions?
Methodological Answer:
- Thermal Stability:
- TGA/DSC: Monitor decomposition temperatures (Td) and melting points. Typical stability range: 150–200°C .
- Forced Degradation: Heat samples at 40–60°C for 14 days (ICH Q1A guidelines) and analyze via HPLC for degradation products .
- pH Stability:
Mitigation Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
